molecular formula C6H9ClFNS B13001579 2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13001579
M. Wt: 181.66 g/mol
InChI Key: VUJNZRLKVCBQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride is an aromatic amine compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol It is characterized by the presence of a thiophene ring substituted with a fluorine atom and an ethan-1-amine group

Preparation Methods

The synthesis of 2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9ClFNS

Molecular Weight

181.66 g/mol

IUPAC Name

2-(3-fluorothiophen-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H8FNS.ClH/c7-5-2-4-9-6(5)1-3-8;/h2,4H,1,3,8H2;1H

InChI Key

VUJNZRLKVCBQEG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)CCN.Cl

Origin of Product

United States

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